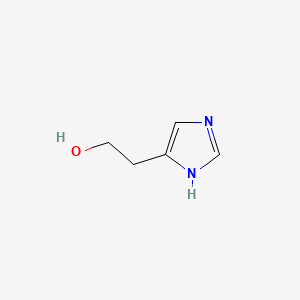![molecular formula C19H22Cl2N6O3 B1227152 N'-[2,6-BIS(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]-3,4-DICHLOROBENZOHYDRAZIDE](/img/structure/B1227152.png)
N'-[2,6-BIS(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]-3,4-DICHLOROBENZOHYDRAZIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[2,6-bis(4-morpholinyl)-4-pyrimidinyl]-3,4-dichlorobenzohydrazide is a chemical compound characterized by the presence of morpholine and pyrimidine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2,6-bis(4-morpholinyl)-4-pyrimidinyl]-3,4-dichlorobenzohydrazide typically involves the introduction of morpholine groups and pyrimidine heterocyclic structures. One common method involves the reaction of a pyrimidine derivative with morpholine under controlled conditions. The reaction is usually carried out in an organic solvent such as NMP (N-Methyl-2-pyrrolidone) or DMAc (Dimethylacetamide) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N’-[2,6-bis(4-morpholinyl)-4-pyrimidinyl]-3,4-dichlorobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
N’-[2,6-bis(4-morpholinyl)-4-pyrimidinyl]-3,4-dichlorobenzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: Utilized in the development of advanced materials, such as polymers with specific properties
Wirkmechanismus
The mechanism of action of N’-[2,6-bis(4-morpholinyl)-4-pyrimidinyl]-3,4-dichlorobenzohydrazide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and disrupting their normal function. The morpholine and pyrimidine groups play a crucial role in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-(1-morpholinyl)phenyl)-2,6-bis(4-aminophenyl)pyridine: Another compound with morpholine and pyridine groups, used in the synthesis of polyimides.
Thiazolo[5,4-b]pyridine derivatives: Compounds with similar structural features, investigated for their inhibitory activity against phosphoinositide 3-kinase.
Uniqueness
N’-[2,6-bis(4-morpholinyl)-4-pyrimidinyl]-3,4-dichlorobenzohydrazide is unique due to its specific combination of morpholine and pyrimidine groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C19H22Cl2N6O3 |
|---|---|
Molekulargewicht |
453.3 g/mol |
IUPAC-Name |
3,4-dichloro-N'-(2,6-dimorpholin-4-ylpyrimidin-4-yl)benzohydrazide |
InChI |
InChI=1S/C19H22Cl2N6O3/c20-14-2-1-13(11-15(14)21)18(28)25-24-16-12-17(26-3-7-29-8-4-26)23-19(22-16)27-5-9-30-10-6-27/h1-2,11-12H,3-10H2,(H,25,28)(H,22,23,24) |
InChI-Schlüssel |
PKWGFGRQRBAQMM-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=NC(=NC(=C2)NNC(=O)C3=CC(=C(C=C3)Cl)Cl)N4CCOCC4 |
Kanonische SMILES |
C1COCCN1C2=NC(=NC(=C2)NNC(=O)C3=CC(=C(C=C3)Cl)Cl)N4CCOCC4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[[5-[(4-chlorophenyl)methylthio]-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-ethoxyaniline](/img/structure/B1227073.png)

![(1R,3R,5R,7R)-N-[3-(MORPHOLIN-4-YL)PROPYL]ADAMANTAN-2-AMINE](/img/structure/B1227082.png)
![N-[2-(2-methoxyphenoxy)ethyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B1227083.png)
![4-(1,4-Dioxaspiro[4.11]hexadecan-3-ylmethyl)morpholine](/img/structure/B1227084.png)
![1-[1-(3-CHLORO-4-FLUOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-4-PIPERIDINECARBOXAMIDE](/img/structure/B1227088.png)
![2-[[(1-ethyl-2-benzimidazolyl)thio]methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B1227091.png)
![3-chloro-5-(cyclohexylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B1227092.png)
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B1227093.png)
![1-(2,1,3-Benzothiadiazol-5-yl)-3-[4-(4-morpholinyl)phenyl]urea](/img/structure/B1227094.png)
![N-(2-furanylmethyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1227095.png)
![1-(6-Methoxy-2,2,4-trimethyl-1-quinolinyl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]ethanone](/img/structure/B1227096.png)
